molecular formula C9H7F3O B8246591 1-(3-(Difluoromethyl)-2-fluorophenyl)ethanone

1-(3-(Difluoromethyl)-2-fluorophenyl)ethanone

Cat. No.: B8246591
M. Wt: 188.15 g/mol
InChI Key: OAIMUUKRQQPSBG-UHFFFAOYSA-N
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Description

1-(3-(Difluoromethyl)-2-fluorophenyl)ethanone is an organic compound that features a difluoromethyl group and a fluorophenyl group attached to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Difluoromethyl)-2-fluorophenyl)ethanone can be achieved through several methods. One common approach involves the difluoromethylation of phenols, which can be carried out using reagents such as cesium carbonate and sodium 2-chloro-2,2-difluoroacetate in a solvent like dimethylformamide at elevated temperatures . Another method involves the use of difluoromethyl phenyl sulfone as a difluoromethylidene equivalent, which can be transformed into the desired product through nucleophilic substitution and elimination reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Difluoromethyl)-2-fluorophenyl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated derivatives, while nucleophilic substitution can introduce various functional groups onto the aromatic ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-(Difluoromethyl)-2-fluorophenyl)ethanone is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical properties and reactivity. Its combination of difluoromethyl and fluorophenyl groups makes it particularly valuable in the synthesis of complex molecules and materials.

Properties

IUPAC Name

1-[3-(difluoromethyl)-2-fluorophenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O/c1-5(13)6-3-2-4-7(8(6)10)9(11)12/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAIMUUKRQQPSBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1F)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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